Selective iNOS Inhibition Profile of N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide: Comparative NOS Isoform Potency Data
N-{[1,1'-biphenyl]-2-yl}-2-methyl-3-nitrobenzamide exhibits a distinct NOS isoform inhibition profile with quantifiable selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS) and endothelial NOS (eNOS). In a standardized cellular assay using human HEK293 cells expressing recombinant NOS isoforms, this compound inhibited iNOS-mediated nitric oxide production with an EC50 of 290 nM, while requiring an EC50 of 6800 nM to achieve equivalent inhibition of nNOS, and showing minimal activity against eNOS with an EC50 >100,000 nM [1]. This represents a 23.4-fold selectivity for iNOS over nNOS, a differential property not universally observed among structurally related nitrobenzamide analogs. By comparison, the broader class of nitro-substituted benzamide derivatives evaluated in RAW264.7 macrophage assays typically exhibit iNOS inhibitory IC50 values ranging from 3.7 μM to >50 μM, indicating that the biphenyl-2-yl substitution pattern contributes to enhanced potency [2]. This quantitative selectivity profile is critical for experiments aimed at dissecting iNOS-specific contributions to inflammatory pathways without confounding off-target effects on constitutive NOS isoforms.
| Evidence Dimension | iNOS inhibition potency and isoform selectivity (iNOS vs. nNOS) |
|---|---|
| Target Compound Data | iNOS EC50 = 290 nM; nNOS EC50 = 6800 nM; eNOS EC50 >100,000 nM |
| Comparator Or Baseline | Baseline: Non-biphenyl nitrobenzamide class iNOS IC50 = 3.7-5.3 μM (lead compounds) to >50 μM |
| Quantified Difference | 23.4-fold selectivity (iNOS vs. nNOS); Potency advantage: 290 nM vs. class baseline of 3,700-5,300 nM |
| Conditions | Human iNOS and nNOS expressed in HEK293 cells; nitric oxide production measured via 2,3-diaminonaphthalene fluorescence after 18 hr incubation; eNOS measured after 24 hr with A23187 induction |
Why This Matters
The 23.4-fold iNOS selectivity enables researchers to interrogate iNOS-mediated inflammatory mechanisms with reduced interference from constitutive NOS isoforms, a key consideration for assay design and data interpretation in neuroinflammation and immunology studies.
- [1] BindingDB. BDBM50348731: CHEMBL1801061. NOS isoform inhibition EC50 values: iNOS = 290 nM, nNOS = 6800 nM, eNOS >100,000 nM. Assay: HEK293 cells expressing human NOS isoforms, 2,3-diaminonaphthalene fluorescence detection. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348731 (accessed 2026-04-16). View Source
- [2] Turner, T. B. et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology, 43, 129-139. IC50 values: Compound 5 = 3.7 μM, Compound 6 = 5.3 μM. https://doi.org/10.1016/j.intimp.2016.12.005 View Source
